molecular formula C9H13N3O B2496373 (S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol CAS No. 939376-61-1

(S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol

Cat. No.: B2496373
CAS No.: 939376-61-1
M. Wt: 179.223
InChI Key: KTZANZYEZRAGNO-QMMMGPOBSA-N
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Description

(S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with an aminopyridine group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and aminopyridine derivatives.

    Chiral Resolution: The chiral center at the pyrrolidine ring can be introduced through asymmetric synthesis or chiral resolution techniques.

    Coupling Reactions: The aminopyridine group is introduced via coupling reactions, often using reagents like palladium catalysts under mild conditions.

Industrial Production Methods

Industrial production may involve optimized versions of the laboratory synthesis, focusing on cost-effectiveness, yield, and scalability. Techniques such as continuous flow synthesis and the use of robust catalysts are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve bases like sodium hydride or acids like hydrochloric acid.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield pyrrolidinone derivatives, while reduction may produce pyrrolidine alcohols.

Scientific Research Applications

(S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission, inflammation, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol: The enantiomer of the compound with potentially different biological activities.

    1-(5-Aminopyridin-2-yl)pyrrolidin-2-ol: A structural isomer with variations in the position of the hydroxyl group.

    1-(5-Aminopyridin-2-yl)piperidin-3-ol: A similar compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

(S)-1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both aminopyridine and pyrrolidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3S)-1-(5-aminopyridin-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6,10H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZANZYEZRAGNO-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

With a method similar to that used for the preparation of 6-morpholin-4-yl-pyridin-3-ylamine above, 1-(5-amino-pyridin-2-yl)-pyrrolidin-3-ol was prepared from 2-chloro-5-nitro-pyridine and (S)-pyrrolidin-3-ol. LCMS calcd for C9H13N3O (m/e) 179, obsd 180 (M+H).
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Synthesis routes and methods II

Procedure details

Following General procedure H, 2-chloro-5-nitropyridine (500 mg, 3.1 mmol) was reacted with pyrrolidin-3-ol (330 mg, 3.5 mmol) followed by reduction to afford the desired product (440 mg, 52%) as a purple solid: ESI MS m/z 180 [C9H13N3O+H]+.
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